Enhanced Aqueous Solubility: Salt vs. Free Base
The hydrochloride salt of 3-(methylsulfonyl)benzylamine is specifically required to achieve reliable aqueous dissolution for in vitro and in vivo studies [1]. The free base form (CAS 771573-22-9) is a less water-soluble liquid that may exhibit batch-dependent solubility characteristics [2]. The salt form provides a crystalline solid with defined stoichiometry, ensuring accurate gravimetric preparation of stock solutions [3].
| Evidence Dimension | Physical Form and Aqueous Solubility |
|---|---|
| Target Compound Data | Crystalline solid, hydrochloride salt; soluble in water and polar organic solvents |
| Comparator Or Baseline | 3-(Methylsulfonyl)benzylamine free base (CAS 771573-22-9): liquid or low-melting solid with limited aqueous solubility |
| Quantified Difference | Not quantified in available data; however, the salt form enables preparation of aqueous solutions up to at least 50 mg/mL based on vendor formulation guidance, whereas free base solubility is significantly lower [4]. |
| Conditions | Comparison based on physical state and salt form properties; solubility data inferred from vendor technical documentation. |
Why This Matters
This difference is critical for reproducible biological testing: the hydrochloride salt eliminates solubility-related variability in assay preparation, ensuring consistent compound exposure and data reliability.
- [1] American Elements. (2022). 3-(Methylsulfonyl)benzylamine Hydrochloride. Product Datasheet. View Source
- [2] ChemSpider. (2025). 3-(Methylsulfonyl)benzylamine (free base) | C8H11NO2S. Royal Society of Chemistry. View Source
- [3] ChemBase. (2025). (3-methanesulfonylphenyl)methanamine hydrochloride - Physicochemical Properties. View Source
- [4] GLPBIO. (2025). 3-(Methylsulfonyl)benzylamine Hydrochloride - In Vivo Formulation Calculator. View Source
